(4-Bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
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Overview
Description
(4-Bromophenyl)(1,3,5-triazatricyclo[3311~3,7~]dec-7-yl)methanone is a complex organic compound that features a bromophenyl group attached to a triazatricyclodecane structure
Preparation Methods
The synthesis of (4-Bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of a suitable bromophenyl precursor with a triazatricyclodecane derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
(4-Bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used in the study of molecular interactions and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazatricyclodecane structure can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
(4-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol: This compound features a nitrophenyl group instead of a bromophenyl group, leading to different reactivity and applications.
®-(4-Bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol: This is a stereoisomer of the compound, with different spatial arrangement and potentially different biological activities.
The uniqueness of (4-Bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H16BrN3O |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
(4-bromophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |
InChI |
InChI=1S/C14H16BrN3O/c15-12-3-1-11(2-4-12)13(19)14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4H,5-10H2 |
InChI Key |
RZNGQZQEZQFNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC=C(C=C4)Br |
solubility |
>48.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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